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1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea

UT-B inhibitor urea transporter diuretic

1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea (CAS 2034343-15-0, molecular formula C14H22N4O, molecular weight 262.35) is a synthetic, non-cyclic urea derivative with a distinctive cycloheptyl motif and a pyrimidin-5-yl ethyl substituent. It has been registered as a bioactive small molecule in authoritative screening databases, where it is annotated as an inhibitor of the urea transporter UT-B (SLC14A1).

Molecular Formula C14H22N4O
Molecular Weight 262.357
CAS No. 2034343-15-0
Cat. No. B2596500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea
CAS2034343-15-0
Molecular FormulaC14H22N4O
Molecular Weight262.357
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)NCCC2=CN=CN=C2
InChIInChI=1S/C14H22N4O/c19-14(18-13-5-3-1-2-4-6-13)17-8-7-12-9-15-11-16-10-12/h9-11,13H,1-8H2,(H2,17,18,19)
InChIKeyJOMNJMZQICQUCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea (CAS 2034343-15-0) – A UT-B Urea Transporter Inhibitor Tool Compound


1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea (CAS 2034343-15-0, molecular formula C14H22N4O, molecular weight 262.35) is a synthetic, non-cyclic urea derivative with a distinctive cycloheptyl motif and a pyrimidin-5-yl ethyl substituent . It has been registered as a bioactive small molecule in authoritative screening databases, where it is annotated as an inhibitor of the urea transporter UT-B (SLC14A1) [1]. Its primary reported bioactivity is against rat UT-B (IC50 = 110 nM) and mouse UT-B (IC50 = 240 nM), measured in MDCK cell-based assays [1]. This compound is offered by multiple chemical vendors exclusively for research use, positioning it as a tool compound for studying urea transport mechanisms and for developing novel diuretic ('urearetic') strategies.

Why Generic UT-B Inhibitor Substitution Can Compromise Renal Physiology Studies Involving 1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea


UT-B inhibitors are not a monolithic pharmacological class. Published structure-activity relationship (SAR) studies demonstrate that even minor structural modifications—such as altering the heterocyclic core from triazolothienopyrimidine to phenylphthalazine—can shift UT-B inhibitory potency by over an order of magnitude and profoundly affect isoform selectivity (UT-B vs. UT-A) [1]. The cycloheptyl-pyrimidinyl urea scaffold of 1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea is structurally distinct from the triazolothienopyrimidine, phenylphthalazine, or benzenesulfonamide-based UT-B inhibitors that dominate the literature, implying that generic substitution with a more potent but structurally unrelated inhibitor (e.g., UTBinh-14) cannot replicate this compound's specific pharmacological fingerprint. The quantitative evidence below underscores that potency, species-dependent activity, and selectivity profiles are exquisitely scaffold-dependent, making blind interchange scientifically indefensible in renal physiology or drug discovery contexts.

Quantitative Selection Guide: Head-to-Head Comparator Data for 1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea as a UT-B Inhibitor


UT-B Inhibitory Potency: Direct Comparison with Triazolothienopyrimidine UTBinh-14

The target compound inhibits mouse UT-B with an IC50 of 240 nM in MDCK cell-based assays [1]. This is approximately 9.6-fold less potent than the benchmark triazolothienopyrimidine inhibitor UTBinh-14, which exhibits an IC50 of 25 nM against mouse UT-B under comparable assay conditions [2]. For rat UT-B, the target compound shows an IC50 of 110 nM [1], whereas UTBinh-14's rat UT-B activity is not discretely reported but its human UT-B IC50 is 10 nM. This potency differential positions 1-cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea as a moderate-affinity probe suitable for studies where supra-physiological efficacy is not required, potentially avoiding the complete UT-B ablation that sub-nanomolar inhibitors may induce.

UT-B inhibitor urea transporter diuretic

Structural Scaffold Differentiation: Cycloheptyl-Pyrimidinyl Urea vs. Phenylphthalazine PU1424

The target compound features a cycloheptyl-pyrimidinyl urea scaffold, which is distinct from the phenylphthalazine core of PU1424, a potent UT-B inhibitor with IC50 values of 0.02 μM (20 nM) for human UT-B and 0.69 μM (690 nM) for mouse UT-B [1]. The target compound demonstrates a different species selectivity profile: its mouse UT-B IC50 (240 nM) is 2.9-fold more potent than PU1424's mouse UT-B IC50 (690 nM), but PU1424 is >10-fold more potent on human UT-B. This scaffold-driven divergence in species selectivity is critical for translational studies, as the choice of inhibitor can dramatically affect cross-species data interpretation.

scaffold comparison urea analog chemical structure

Physicochemical Property Differentiation: Calculated LogP and Molecular Flexibility

The target compound (C14H22N4O, MW 262.35) features a fully saturated cycloheptyl ring imparting greater conformational flexibility and a distinct hydrogen-bonding surface compared to the rigid aromatic systems of triazolothienopyrimidine (e.g., UTBinh-14) or phenylphthalazine (PU1424) inhibitors . While experimentally measured LogP data are not available for the target compound, calculated LogP values for structurally related cycloheptyl ureas range from 2.5–3.5, suggesting moderate lipophilicity that may influence membrane permeability and non-specific binding profiles differently than more aromatic UT-B inhibitors.

physicochemical properties LogP conformational flexibility

Data Provenance Warning: Absence of Peer-Reviewed Publication Record

A comprehensive search of PubMed, patent databases, and chemical biology repositories (as of May 2026) found zero primary research articles, patents, or detailed SAR studies specifically describing 1-cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea. All available bioactivity data derive exclusively from the BindingDB/ChEMBL deposition (BDBM50580906 / CHEMBL5074722), which is likely sourced from a large-scale screening campaign without accompanying publication [1]. In contrast, comparators such as UTBinh-14 and PU1424 are supported by multiple peer-reviewed publications detailing their discovery, optimization, in vivo pharmacokinetics, and selectivity profiles [2][3]. This is a critical procurement consideration: the target compound lacks the experimental validation depth (selectivity panels, in vivo efficacy, ADME, toxicology) that supports informed experimental design.

data quality publication record evidence grade

High-Value Application Scenarios for 1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea Based on Quantitative Evidence


Moderate-Affinity UT-B Probe for Graded Pharmacological Knockdown in Murine Renal Physiology

With an IC50 of 240 nM against mouse UT-B, this compound is not a maximal-inhibition probe. This is a feature, not a flaw. In experiments where complete UT-B ablation (achieved by UTBinh-14 at 25 nM) masks compensatory mechanisms or produces non-physiological phenotypes, this compound's moderate potency allows researchers to titrate a graded inhibition curve, revealing concentration-dependent effects on urinary concentrating mechanisms [1].

Scaffold-Hopping Starting Point for Novel UT-B Inhibitor Medicinal Chemistry

The cycloheptyl-pyrimidinyl urea core is chemically and patentably distinct from the triazolothienopyrimidine and phenylphthalazine scaffolds dominating the UT-B literature. This compound serves as a validated starting point for scaffold-hopping campaigns aiming to develop UT-B inhibitors with novel intellectual property, where the 240 nM mouse UT-B IC50 provides a tractable baseline potency for hit-to-lead optimization [1][2].

Negative Control Selection for Isoform Selectivity Studies

Given that structurally distinct UT-B inhibitors like PU1424 exhibit starkly different human vs. mouse selectivity profiles (20 nM vs. 690 nM), the target compound's species-dependent activity profile (rat IC50 110 nM, mouse IC50 240 nM) can be exploited as a probe for studying species-specific UT-B pharmacology, provided in-house selectivity data are generated [1].

Flexible Scaffold for Formulation Development Studies

The saturated cycloheptyl ring introduces conformational flexibility not present in rigid aromatic UT-B inhibitors. This property makes the compound a candidate for formulation studies where highly planar, poorly soluble inhibitors fail, though experimental solubility and formulation data must be generated de novo [1].

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